![molecular formula C22H22N2O3 B2370716 3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892427-14-4](/img/structure/B2370716.png)
3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It belongs to the class of benzofuro[3,2-d]pyrimidine derivatives . These compounds are known for their diverse biological activities and are considered important in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give the final product .Molecular Structure Analysis
The molecular structure of “3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, mass spectrometry, infrared and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aza-Wittig reactions and subsequent reactions with nitrogen-oxygen-containing nucleophiles . Further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be determined using various analytical techniques. For instance, its melting point was found to be between 168–170 °C .Scientific Research Applications
Biological Activities and Medicinal Applications
Benzofuroxans and Derivatives : Benzofuroxans exhibit a wide range of biological activities, including antibacterial, antifungal, antileukemic, acaricidal, and immunosuppressive properties. These compounds have been explored for their medicinal applications, such as nitric oxide-releasing abilities, induction of oxidative stress, anti-cancer agents, anti-Chagas agents, antiamoebic targets, Ca2+ channel blockers, and cytotoxic, mutagenic, and genotoxic agents (Jovené, Chugunova, & Goumont, 2013).
Pyrimidine Derivatives : Pyrimidines, including their various substituted forms, have shown significant anti-inflammatory, COX inhibitor, anticancer, antiallergic, and analgesic activities. This highlights the potential of pyrimidine derivatives in developing leads for anti-inflammatory and other therapeutic activities (Gondkar, Deshmukh, & Chaudhari, 2013).
Optoelectronic Materials and Photophysics
Functionalized Quinazolines and Pyrimidines : Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the potential of such compounds in advanced technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Hybrid Catalysts and Synthetic Pathways : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, showcases the role of these compounds in developing new molecules with potential applications in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
It is known that benzofuro[3,2-d]pyrimidine derivatives, which this compound is a part of, have been considered as templates for drug discovery for many years and demonstrate a broad spectrum of biological activities .
Mode of Action
It is known that benzofuro[3,2-d]pyrimidine derivatives interact with various biological targets to exert their effects .
Biochemical Pathways
Benzofuro[3,2-d]pyrimidine derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is known that benzofuro[3,2-d]pyrimidine derivatives have a broad spectrum of biological activities .
properties
IUPAC Name |
3-butyl-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-4-13-23-21(25)20-19(17-7-5-6-8-18(17)27-20)24(22(23)26)14-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOECVFBFZLQUJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

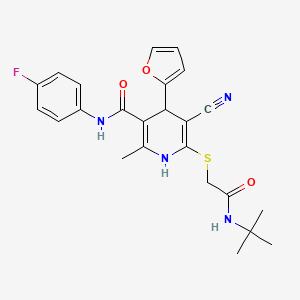



![5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2370640.png)
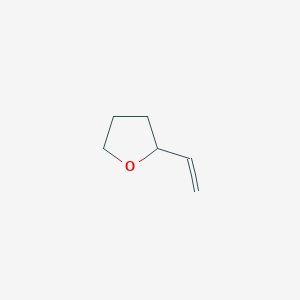
![3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2370644.png)
![2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2370646.png)
![4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2370649.png)
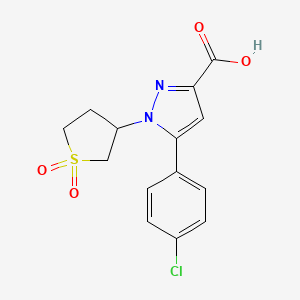
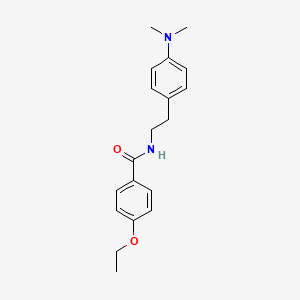
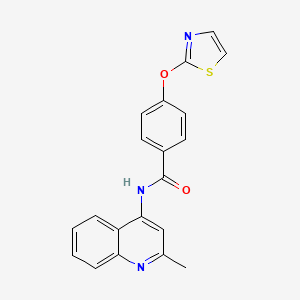
![N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2370654.png)
![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide](/img/structure/B2370655.png)